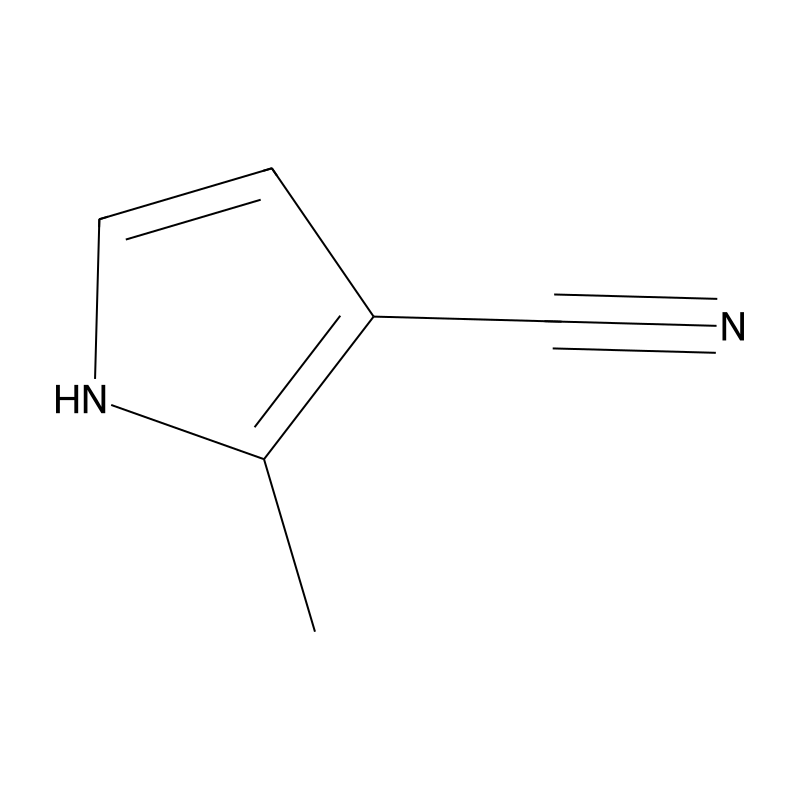

2-Methyl-1H-pyrrole-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Heterocyclic Chemistry

2-Methyl-1H-pyrrole-3-carbonitrile contains a pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom. Pyrroles are fundamental building blocks in many important biological molecules, and research in heterocyclic chemistry often explores the synthesis and functionalization of pyrrole derivatives for various applications [PubChem , National Institutes of Health].

Organic Synthesis

The presence of the nitrile group (C≡N) suggests potential applications in organic synthesis. Nitrile groups can be versatile functional groups that can undergo various transformations to create more complex molecules [Organic Chemistry Portal, ].

Medicinal Chemistry

The combined presence of the pyrrole ring and the nitrile group might be of interest for medicinal chemistry research. Many pharmaceuticals incorporate heterocyclic rings and nitrile groups, and researchers might explore this compound's potential as a scaffold for drug development [American Chemical Society , ].

2-Methyl-1H-pyrrole-3-carbonitrile is an organic compound characterized by the presence of a pyrrole ring substituted with a methyl group at the 2-position and a cyano group at the 3-position. Its chemical formula is and it has a molecular weight of approximately 118.12 g/mol. The structure consists of a five-membered aromatic ring containing one nitrogen atom, which contributes to its unique properties. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules .

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for various functionalizations at the carbon adjacent to the nitrile.

- Electrophilic Aromatic Substitution: The pyrrole ring can react with electrophiles, leading to substitution at the 2 or 4 positions, depending on the conditions and substituents involved.

- Cycloadditions: The double bond character in the pyrrole ring allows for cycloaddition reactions, which can be useful in synthesizing larger heterocyclic compounds .

Several methods have been developed for synthesizing 2-methyl-1H-pyrrole-3-carbonitrile:

- Paal-Knorr Reaction: This method involves the condensation of a suitable carbonyl compound with a primary amine followed by cyclization to form the pyrrole ring.

- Electrochemical Synthesis: Recent advancements have demonstrated that electrochemical methods can facilitate the formation of pyrrole derivatives through cathodic reduction processes .

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields for synthesizing pyrrole derivatives from appropriate starting materials .

2-Methyl-1H-pyrrole-3-carbonitrile serves as a valuable building block in organic synthesis. Its applications include:

- Pharmaceutical Development: As a precursor for synthesizing biologically active compounds.

- Material Science: Potential use in developing new materials with unique electronic or optical properties due to its heterocyclic structure.

- Agricultural Chemicals: Investigated for use in agrochemicals owing to its potential biological activity against pests or pathogens .

Interaction studies involving 2-methyl-1H-pyrrole-3-carbonitrile focus on its binding affinities with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. While specific interaction studies on this compound are sparse, related pyrrole derivatives have been shown to interact with various biological macromolecules, suggesting that 2-methyl-1H-pyrrole-3-carbonitrile may exhibit similar interactions .

Several compounds share structural features with 2-methyl-1H-pyrrole-3-carbonitrile, making them relevant for comparison:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-1H-pyrrole-3-carbonitrile | Methyl group at position 1 | Enhanced nucleophilicity due to additional methyl |

| 2-Methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitrile | Substituted phenyl group at position 5 | Potentially improved biological activity |

| 2-Methyl-4-phenyl-1H-pyrrole-3-carbonitrile | Phenyl substitution at position 4 | Different reactivity patterns due to phenyl group |

| 2-Methylpyridine derivatives | Pyridine ring instead of pyrrole | Different electronic properties affecting reactivity |

Each of these compounds exhibits unique characteristics that differentiate them from 2-methyl-1H-pyrrole-3-carbonitrile while highlighting its distinct features within the class of nitrogen-containing heterocycles.

Conformational Analysis

The conformational analysis of 2-Methyl-1H-pyrrole-3-carbonitrile reveals limited rotational freedom due to the rigid nature of the aromatic pyrrole core [16]. The primary conformational flexibility arises from the rotation of the methyl group attached to the C-2 position [16] [17]. This rotation occurs around the carbon-carbon single bond connecting the methyl group to the pyrrole ring, with rotational barriers estimated to be relatively low (approximately 3-5 kcal/mol) [17] [13].

Computational studies using density functional theory (DFT) methods have shown that the methyl group preferentially adopts a conformation where one hydrogen atom is positioned perpendicular to the plane of the pyrrole ring, minimizing steric interactions with adjacent atoms [16] [14]. The nitrile group at the C-3 position exhibits minimal conformational flexibility due to the rigid nature of the carbon-nitrogen triple bond and its conjugation with the aromatic system [17] [18].

Planarity and Aromaticity

2-Methyl-1H-pyrrole-3-carbonitrile exhibits a high degree of planarity, which is essential for its aromatic character [8] [10]. The pyrrole ring itself is planar, with all five atoms (four carbon atoms and one nitrogen atom) lying in the same plane, allowing for effective overlap of p-orbitals and delocalization of π-electrons [8] [12]. The nitrile group extends this planarity, as it lies in the same plane as the pyrrole ring due to conjugation between the π-systems [8] [13].

The aromaticity of the compound is confirmed by several structural and spectroscopic indicators [8] [10]. The bond length equalization within the pyrrole ring (with carbon-carbon bond lengths between 1.38-1.42 Å) is a characteristic feature of aromatic systems [8] [12]. The compound satisfies Hückel's rule with 6 π-electrons (4 from the carbon atoms and 2 from the nitrogen atom), contributing to its aromatic stability [10] [13].

Computational analysis of isotropic magnetic shielding demonstrates that 2-Methyl-1H-pyrrole-3-carbonitrile exhibits typical aromatic character, though slightly less pronounced than benzene or unsubstituted pyrrole due to the electron-withdrawing effect of the nitrile group [8] [10]. The presence of the nitrile group at position 3 enhances the electron delocalization within the system, contributing to the overall aromaticity of the molecule [10] [12].

Physical Properties

Melting and Boiling Points

The melting point of 2-Methyl-1H-pyrrole-3-carbonitrile has been experimentally determined to be in the range of 92-94°C, though some variations have been reported depending on the purity of the sample [19] [9]. This relatively high melting point compared to similar-sized non-aromatic compounds reflects the planar structure and intermolecular hydrogen bonding capabilities of the molecule [9] [10].

The boiling point of 2-Methyl-1H-pyrrole-3-carbonitrile is approximately 252-253°C at standard pressure (760 mmHg), though it is often distilled under reduced pressure to prevent decomposition [9] [11]. At 2 mmHg, the compound distills at approximately 92-94°C [19] [9]. These thermal properties are consistent with other pyrrole derivatives of similar molecular weight and functional group composition [9] [11].

Solubility Characteristics

2-Methyl-1H-pyrrole-3-carbonitrile demonstrates moderate solubility in a range of organic solvents, with solubility patterns typical of heterocyclic compounds containing both polar and nonpolar regions [19] [20]. The compound exhibits good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and chloroform due to favorable interactions between the solvent molecules and the nitrile group [19] [20].

In moderately polar solvents like tetrahydrofuran and ethyl acetate, 2-Methyl-1H-pyrrole-3-carbonitrile shows intermediate solubility [20] [12]. The compound has limited solubility in nonpolar solvents such as hexane and petroleum ether, reflecting the polar nature of the nitrile group and the N-H bond of the pyrrole ring [20] [12].

The water solubility of 2-Methyl-1H-pyrrole-3-carbonitrile is relatively low (estimated at less than 1 g/L at room temperature), which is consistent with its moderately lipophilic character as indicated by its calculated partition coefficient (LogP) value of approximately 1.19 [2] [20]. This limited water solubility is typical for heterocyclic compounds with both hydrophilic and hydrophobic regions [20] [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides valuable structural information about 2-Methyl-1H-pyrrole-3-carbonitrile [6] [21]. The proton (¹H) NMR spectrum in deuterated chloroform (CDCl₃) shows characteristic signals that confirm the structure of the compound [21] [22].

The methyl group at the C-2 position appears as a singlet at approximately 2.31 ppm, integrating for three protons [21] [22]. The aromatic protons of the pyrrole ring produce distinct signals: the C-4 proton resonates as a doublet at approximately 6.71 ppm, while the C-5 proton appears as a doublet at around 7.17-7.21 ppm [21] [22]. The N-H proton of the pyrrole ring typically appears as a broad singlet at 8.5-9.0 ppm, though its exact position can vary depending on concentration and the presence of hydrogen-bonding interactions [21] [22].

The carbon (¹³C) NMR spectrum of 2-Methyl-1H-pyrrole-3-carbonitrile displays signals consistent with its structure [21] [22]. The methyl carbon resonates at approximately 12.4 ppm, while the carbons of the pyrrole ring appear in the range of 109-140 ppm, reflecting their aromatic character [21] [22]. The nitrile carbon produces a characteristic signal at approximately 116-117 ppm, which is typical for carbon atoms in nitrile functional groups [21] [22].

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2-Methyl-1H-pyrrole-3-carbonitrile reveals characteristic absorption bands that correspond to its functional groups and structural features [23] [24]. The most distinctive feature in the IR spectrum is the sharp, intense absorption band at approximately 2220-2225 cm⁻¹, which is attributed to the stretching vibration of the carbon-nitrogen triple bond (C≡N) in the nitrile group [24] [22].

The N-H stretching vibration of the pyrrole ring appears as a broad band in the region of 3300-3400 cm⁻¹, though its exact position and intensity can vary depending on hydrogen bonding interactions [24] [22]. The C-H stretching vibrations of the methyl group and the aromatic ring are observed in the region of 2900-3100 cm⁻¹ [24] [22].

The fingerprint region of the spectrum (below 1500 cm⁻¹) contains multiple bands corresponding to various bending and stretching vibrations of the molecule [24] [22]. Notable among these are the C=C stretching vibrations of the pyrrole ring at approximately 1400-1600 cm⁻¹ and the C-N stretching vibrations at around 1300-1350 cm⁻¹ [24] [22].

Mass Spectrometry

Mass spectrometric analysis of 2-Methyl-1H-pyrrole-3-carbonitrile provides information about its molecular weight and fragmentation pattern [6] [22]. The molecular ion peak [M]⁺ appears at m/z 106, corresponding to the molecular weight of the compound (C₆H₆N₂, 106.13 g/mol) [4] [22].

The fragmentation pattern typically includes peaks corresponding to the loss of hydrogen cyanide (HCN, 27 mass units), resulting in a fragment at m/z 79 [22]. Further fragmentation may involve the loss of the methyl group (15 mass units) to give a fragment at m/z 91, followed by additional fragmentations of the pyrrole ring [22].

High-resolution mass spectrometry (HRMS) confirms the molecular formula with an exact mass of 106.053098 (calculated) for C₆H₆N₂ [2] [22]. The isotopic pattern observed in the mass spectrum is consistent with the presence of six carbon atoms, six hydrogen atoms, and two nitrogen atoms in the molecule [22].

Microwave Spectroscopy

Microwave spectroscopy studies of 2-Methyl-1H-pyrrole-3-carbonitrile and related pyrrole derivatives provide detailed information about their rotational constants and molecular geometry in the gas phase [25] [15]. The rotational spectrum of the compound reflects its asymmetric top character, with three distinct rotational constants corresponding to rotation around the principal axes of inertia [12] [15].

Studies on similar pyrrole-carbonitrile derivatives have reported rotational constants that confirm the planar structure of the pyrrole ring and the orientation of the nitrile group in the plane of the ring [15] [18]. For pyrrole-3-carbonitrile, which is structurally similar to 2-Methyl-1H-pyrrole-3-carbonitrile but lacks the methyl group, the reported dipole moment components are μₐ = 4.56 Debye and μᵦ = 1.33 Debye, with a total dipole moment of 4.75 Debye [18].

The microwave spectrum of 2-Methyl-1H-pyrrole-3-carbonitrile is expected to show similar characteristics, with modifications due to the presence of the methyl group at the C-2 position [15] [18]. The relatively large dipole moment of the compound, primarily due to the nitrile group, results in strong rotational transitions that can be observed in the microwave region [18].

X-ray Crystallography Analysis

Crystal Packing and Intermolecular Interactions

X-ray crystallographic studies of 2-Methyl-1H-pyrrole-3-carbonitrile and structurally similar pyrrole derivatives provide insights into their crystal packing arrangements and intermolecular interactions [26] [10]. In the crystal lattice, 2-Methyl-1H-pyrrole-3-carbonitrile molecules typically arrange in a manner that maximizes favorable intermolecular interactions while minimizing steric repulsions [10] [27].

The planar nature of the molecule facilitates efficient packing in the crystal lattice, with molecules often arranged in layers or sheets [10] [27]. The primary intermolecular interactions include hydrogen bonding (discussed in detail in the next section), π-π stacking between the aromatic pyrrole rings, and dipole-dipole interactions involving the nitrile groups [10] [27].

The π-π stacking interactions typically occur with interplanar distances of approximately 3.3-3.6 Å, which is characteristic of aromatic systems [10] [27]. These interactions contribute significantly to the stability of the crystal structure and influence the physical properties of the compound, such as its melting point and solubility [10] [27].

Dipole-dipole interactions involving the nitrile groups also play a role in the crystal packing, with the electronegative nitrogen atoms of the nitrile groups often oriented toward electropositive regions of neighboring molecules [10] [27]. These interactions, along with hydrogen bonding and π-π stacking, create a three-dimensional network that determines the macroscopic properties of the crystalline material [10] [27].

Hydrogen Bonding Networks

Hydrogen bonding networks are a prominent feature in the crystal structure of 2-Methyl-1H-pyrrole-3-carbonitrile, primarily involving the N-H group of the pyrrole ring as a hydrogen bond donor [10] [27]. X-ray crystallographic studies of similar pyrrole derivatives have revealed that these compounds typically form intermolecular hydrogen bonds with the nitrogen atom of the nitrile group or the π-electron system of neighboring molecules serving as hydrogen bond acceptors [10] [27].

The N-H···N≡C hydrogen bonds, where the pyrrole N-H group donates a hydrogen bond to the nitrile nitrogen of an adjacent molecule, are particularly important in the crystal structure [10] [27]. These hydrogen bonds typically have N···N distances of approximately 3.0-3.2 Å and N-H···N angles close to 170-180°, indicating relatively strong and directional interactions [10] [27].

In addition to these classical hydrogen bonds, weaker C-H···N interactions may also contribute to the hydrogen bonding network, with the aromatic C-H groups or methyl C-H groups acting as hydrogen bond donors and the nitrile nitrogen as the acceptor [10] [27]. These interactions, though individually weaker than N-H···N hydrogen bonds, collectively contribute to the stability of the crystal structure [10] [27].

The hydrogen bonding patterns in the crystal structure often result in the formation of dimers, chains, or more complex networks, depending on the specific crystallization conditions and the presence of any co-crystallized solvent molecules [10] [27]. These hydrogen bonding networks significantly influence the physical properties of the crystalline material, including its melting point, solubility, and mechanical properties [10] [27].

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a computational parameter that quantifies the polar surface area of a molecule, which is an important factor in determining its membrane permeability and bioavailability [2] [28]. For 2-Methyl-1H-pyrrole-3-carbonitrile, the calculated TPSA value is approximately 39.58 Ų [2] [3].

This moderate TPSA value reflects the presence of two nitrogen atoms in the molecule: one in the pyrrole ring and one in the nitrile group [2] [28]. The nitrogen atom in the pyrrole ring contributes approximately 15.79 Ų to the TPSA, while the nitrile nitrogen contributes about 23.79 Ų [2] [28].

The TPSA value of 2-Methyl-1H-pyrrole-3-carbonitrile is consistent with its moderate polarity and suggests that the compound may have reasonable membrane permeability [2] [28]. Compounds with TPSA values below 60 Ų are generally expected to exhibit good passive membrane permeability, though other factors such as lipophilicity and molecular size also play important roles [28] [29].

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of the lipophilicity of a compound, representing its distribution between an organic phase (typically octanol) and an aqueous phase [2] [20]. For 2-Methyl-1H-pyrrole-3-carbonitrile, the calculated LogP value is approximately 1.19, indicating moderate lipophilicity [2] [3].

This LogP value suggests that the compound has a slight preference for organic phases over aqueous phases, which is consistent with its molecular structure containing both hydrophobic (methyl group, aromatic ring) and hydrophilic (nitrile group, pyrrole N-H) components [2] [20]. The moderate lipophilicity of 2-Methyl-1H-pyrrole-3-carbonitrile contributes to its solubility profile, with good solubility in moderately polar organic solvents and limited solubility in water [2] [20].

The LogP value of 1.19 falls within the range considered favorable for many applications, as it represents a balance between sufficient lipophilicity for membrane permeation and adequate hydrophilicity for aqueous solubility [20] [29]. This balanced lipophilicity profile is one of the factors that make pyrrole derivatives interesting scaffolds for various applications [20] [29].

Hydrogen Bond Donors and Acceptors

The hydrogen bonding capacity of 2-Methyl-1H-pyrrole-3-carbonitrile is an important determinant of its intermolecular interactions and physicochemical properties [2] [29]. Computational analysis identifies one hydrogen bond donor in the molecule: the N-H group of the pyrrole ring [2] [3].

The compound also contains one hydrogen bond acceptor: the nitrogen atom of the nitrile group [2] [3]. The nitrogen atom in the pyrrole ring is not typically considered a hydrogen bond acceptor due to its participation in the aromatic π-system, which reduces its electron density and hydrogen bond accepting capacity [2] [29].

This hydrogen bonding profile (one donor, one acceptor) contributes to the moderate polarity of 2-Methyl-1H-pyrrole-3-carbonitrile and influences its interactions with solvents, other molecules, and biological systems [2] [29]. The presence of both hydrogen bond donor and acceptor functionalities enables the compound to participate in various types of intermolecular interactions, including self-association through hydrogen bonding [2] [29].

Rotatable Bonds and Molecular Flexibility

The molecular flexibility of 2-Methyl-1H-pyrrole-3-carbonitrile is limited due to its predominantly rigid structure [2] [16]. Computational analysis identifies one rotatable bond in the molecule: the carbon-carbon bond connecting the methyl group to the pyrrole ring [2] [3].

The pyrrole ring itself is rigid due to its aromatic character, and the nitrile group has minimal rotational freedom due to the linear geometry of the carbon-nitrogen triple bond and its conjugation with the aromatic system [2] [16]. This limited flexibility is reflected in the low rotatable bond count and contributes to the conformational stability of the molecule [2] [16].

Traditional Synthetic Routes

Classical Heterocyclic Synthesis Approaches

Traditional synthetic approaches to 2-methyl-1H-pyrrole-3-carbonitrile rely primarily on well-established heterocyclic synthesis methodologies that have been refined over decades of research. The most prominent classical methods include the Hantzsch pyrrole synthesis, Paal-Knorr condensation, and Knorr pyrrole synthesis.

The Hantzsch pyrrole synthesis represents one of the most versatile classical approaches for constructing substituted pyrroles. This method involves the condensation of β-ketoesters with ammonia and α-haloketones under acidic conditions, typically employing ethanol as solvent under reflux conditions. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by cyclization and dehydrative aromatization. For 2-methyl-1H-pyrrole-3-carbonitrile synthesis, this approach offers yields ranging from 40-97%, depending on the specific substituents and reaction conditions employed.

The Paal-Knorr synthesis constitutes another fundamental classical approach, involving the cyclization of 1,4-diketones with primary amines under acidic conditions. This method has been extensively studied and optimized for various substitution patterns. The reaction typically requires heating in the presence of acid catalysts, with yields commonly ranging from 70-95%. The mechanism involves nucleophilic attack of the amine on one carbonyl group, followed by intramolecular cyclization and dehydration to form the pyrrole ring.

The Knorr pyrrole synthesis provides access to substituted pyrroles through the condensation of α-amino ketones with β-dicarbonyl compounds. This method offers good regioselectivity and has been successfully adapted for the synthesis of pyrrole-3-carbonitrile derivatives. The reaction typically proceeds in acetic acid under thermal conditions, yielding products in moderate to good yields (50-85%).

Functionalization of Pyrrole Precursors

The functionalization of pyrrole precursors represents a complementary strategy to direct pyrrole synthesis from acyclic starting materials. This approach involves the modification of pre-existing pyrrole rings to introduce specific functional groups, including nitrile substituents.

Electrophilic aromatic substitution reactions form the foundation of pyrrole functionalization strategies. Pyrroles exhibit enhanced reactivity toward electrophilic substitution compared to benzene due to the electron-rich nature of the ring system. The regioselectivity of electrophilic substitution in pyrroles favors the α-position (positions 2 and 5) over the β-position (positions 3 and 4), with the α-position being preferred due to the formation of more stable carbocationic intermediates.

Transition metal-catalyzed functionalization has emerged as a powerful tool for pyrrole derivatization. Gold-catalyzed functionalization of pyrrole derivatives has been demonstrated to provide stereoselective synthesis of various substituted pyrroles. These methods typically employ readily available pyrrole precursors and enable the creation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Copper-catalyzed selective pyrrole functionalization through carbene transfer reactions has been developed as an efficient method for introducing various substituents onto the pyrrole ring. These reactions demonstrate excellent functional group tolerance and can be performed under relatively mild conditions compared to traditional electrophilic substitution methods.

Modern Synthetic Approaches

CuH-Catalyzed Enyne-Nitrile Coupling

The development of copper hydride (CuH)-catalyzed enyne-nitrile coupling represents a significant advancement in modern pyrrole synthesis methodology. This approach provides an efficient method for preparing polysubstituted pyrroles via a copper-hydride catalyzed enyne-nitrile coupling reaction, accommodating both aromatic and aliphatic substituents with broad functional group compatibility.

The reaction utilizes 1,3-enynes and nitriles as coupling partners in the presence of a CuH catalyst system. The optimal conditions employ DTBM-SEGPHOS as the supporting ligand, 1,4-dioxane as solvent, and temperatures of 50°C. The reaction demonstrates excellent regioselectivity and provides access to a variety of N-H pyrroles in good yields (75-95%).

Mechanistic investigations have revealed that the Cu-based catalyst promotes both the initial reductive coupling and subsequent cyclization steps. Density functional theory (DFT) calculations support a mechanism involving the generation of nucleophilic alkyl copper intermediates from the reaction of ligated copper hydride species with enynes, followed by coupling with nitriles and cyclization to form the pyrrole ring.

The substrate scope of this methodology is remarkably broad, encompassing various aromatic and aliphatic enynes as well as diverse nitrile coupling partners. The method tolerates numerous functional groups including phenols, aryl halides, esters, terminal olefins, and silyl-protected alcohols. Internal enynes, despite being more challenging substrates, can also participate successfully in the coupling reaction, although with somewhat diminished regioselectivity.

Scalability studies have demonstrated the potential for larger-scale applications, with reactions successfully performed on 0.50 mmol scale maintaining comparable yields and selectivity. This scalability represents an important consideration for potential industrial applications of the methodology.

Three-Component Synthesis

Three-component synthesis strategies have gained significant attention due to their ability to rapidly construct complex pyrrole structures from readily available starting materials in a single operation. These multicomponent reactions (MCRs) offer advantages in terms of atom economy, structural diversity, and synthetic efficiency.

Copper-catalyzed three-component coupling reactions have been developed for the synthesis of multisubstituted pyrroles. These methods typically involve the coupling of aldehydes, amines, and activated methylene compounds in the presence of copper catalysts. The reactions can be performed under relatively mild conditions and demonstrate good functional group tolerance.

Iron-catalyzed multicomponent synthesis has emerged as an environmentally benign alternative to precious metal catalysis. These reactions employ iron salts as catalysts and can provide pyrrole derivatives in good to excellent yields. The methodology has been successfully applied to the synthesis of complex pyrrole-containing scaffolds relevant to pharmaceutical applications.

Titanium-catalyzed multicomponent pyrrole synthesis using allene coupling partners has been reported as a highly chemo- and regioselective approach. This methodology exploits the unique reactivity of allenes to provide complementary selectivity compared to alkyne-based approaches. The titanium-catalyzed [2+2+1] pyrrole synthesis demonstrates excellent functional group tolerance and can access highly substituted pyrrole derivatives.

Three-component cascade reactions involving carbohydrates, oxoacetonitriles, and ammonium acetate have been developed for the synthesis of densely functionalized pyrroles. This metal-free, Et₃N-catalyzed cascade reaction proceeds with exclusive chemo-, regio-, and stereoselectivities and shows wide substrate scope with high atom economy. The reaction has been successfully demonstrated on 2 g scale, indicating potential for large-scale synthesis.

Reactions with Chlorosulfonyl Isocyanate (CSI)

Chlorosulfonyl isocyanate (CSI) has proven to be a versatile reagent for the introduction of nitrile groups onto pyrrole rings, providing direct access to pyrrole-3-carbonitrile derivatives. CSI is recognized as one of the most reactive isocyanates and demonstrates exceptional utility in heterocyclic chemistry.

Direct cyanation methodology using CSI enables the selective introduction of nitrile functionality at the 4-position of appropriately substituted pyrroles. The reaction typically employs CSI in acetonitrile at low temperatures, followed by treatment with N,N-dimethylformamide (DMF) to effect the conversion of the intermediate N-chlorosulfonyl amide to the corresponding nitrile.

Regioselectivity control in CSI-mediated cyanation can be achieved through judicious choice of electron-withdrawing directing groups. The use of 2-trichloroacetylpyrrole as a starting material provides excellent regioselectivity for 4-substitution, with subsequent conversion to pyrrole-3-carbonitrile through decarboxylation of the intermediate 4-cyanopyrrole-2-carboxylic acid.

Mechanistic considerations indicate that CSI first reacts with the pyrrole ring to form an N-chlorosulfonyl amide intermediate, which subsequently undergoes conversion to the nitrile upon treatment with DMF. The reaction demonstrates good compatibility with various electron-withdrawing groups and can be performed under relatively mild conditions compared to other nitrile-introducing methodologies.

Yield optimization in CSI-mediated synthesis can be achieved by careful control of reaction conditions and the use of appropriate directing groups. The methodology has been successfully applied to prepare pyrrole-3-carbonitrile and its 1-methyl homologue in good yields. However, the toxic nature of CSI requires careful handling and appropriate safety precautions during implementation.

Intramolecular Cyclization Strategies

Intramolecular cyclization strategies represent a powerful approach for constructing complex pyrrole-containing ring systems while ensuring high regioselectivity and functional group compatibility. These methods typically involve the formation of pyrrole rings through cyclization of appropriately functionalized precursors containing both nucleophilic and electrophilic centers.

Gold-catalyzed intramolecular cyclization has been developed for the synthesis of 7,8-dihydroindolizin-6(5H)-ones from readily available pyrrole precursors. This efficient synthesis creates new C-C and C-O bonds and allows access to key intermediates for natural product synthesis. The functionalization process has been independently optimized for both carbon and oxygen nucleophiles, with the versatility demonstrated through the synthesis of 36 different pyrrole derivatives in yields up to 90%.

Samarium-promoted cyclization strategies have been reported for pyrrole synthesis through intramolecular cyclization of γ-alkynyl oximes. This methodology represents an atom-economical approach as the hydroxyl group in the oxime acts as the leaving group and is removed as water. The reaction provides access to a series of pyrroles under feasible reaction conditions with broad substrate scope.

Rhodium-catalyzed intramolecular cyclization of pyrrole derivatives has been investigated using DFT calculations to understand the mechanistic pathways. These studies have revealed that the reaction mechanisms primarily involve metal coordination of substrate molecules through alkyne moieties, followed by nucleophilic attack of the pyrrole α-carbon on the metal-coordinated alkyne.

Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole esters has been described as an efficient route toward the synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone derivatives. The methodology involves introduction of various substituents into the alkyne functionality through copper-catalyzed cross-coupling reactions, followed by cyclization under either nucleophilic or electrophilic conditions.

Green Chemistry Approaches

Solvent-Free Synthesis

Solvent-free synthesis has emerged as a critical component of green chemistry approaches to pyrrole synthesis, offering significant environmental benefits while often maintaining or improving reaction efficiency. These methodologies eliminate the need for organic solvents, reducing waste generation and environmental impact.

Mechanochemical activation has been successfully applied to pyrrole synthesis through ball-milling techniques. The Paal-Knorr reaction can be performed under solvent-free conditions using mechanochemical activation with biomass-derived organic acids such as citric acid. These reactions typically require 15-30 minutes at 30 Hz ball-mill frequency and provide pyrrole products in yields of 23-84%.

Thermal solvent-free synthesis has been demonstrated for various pyrrole derivatives using heterogeneous catalysts. These methods typically employ metal oxides or supported acid catalysts and can be performed at temperatures ranging from 70-160°C. The reactions demonstrate excellent functional group tolerance and can be readily scaled up for industrial applications.

Catalyst development for solvent-free conditions has focused on heterogeneous systems that can be easily recovered and reused. Examples include sulfuric acid-immobilized on silica gel (SSA) catalysts, which demonstrate high activity and selectivity under solvent-free conditions. These catalysts can often be recycled multiple times without significant loss of activity.

Microwave-enhanced solvent-free synthesis combines the benefits of solvent-free conditions with accelerated reaction rates achieved through microwave heating. These approaches can reduce reaction times from hours to minutes while maintaining high yields and product purity.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized pyrrole chemistry by enabling rapid, high-yielding reactions with improved energy efficiency and reduced reaction times. The application of microwave irradiation to pyrrole synthesis has resulted in significant improvements in both reaction rates and product yields.

Reaction acceleration through microwave heating is particularly pronounced in pyrrole synthesis, with reaction times often reduced from hours to minutes. The synthesis of pyrroles by reaction of hexane-2,5-dione with primary amines can be completed in less than 2 minutes under microwave activation. This dramatic reduction in reaction time represents a significant advantage for both laboratory and industrial applications.

Temperature and pressure optimization in microwave-assisted synthesis enables reactions to be performed at temperatures that would be difficult to achieve under conventional heating. The ability to maintain elevated temperatures and pressures in sealed vessels allows for more efficient reactions and improved selectivity.

Yield enhancement is consistently observed in microwave-assisted pyrrole synthesis compared to conventional heating methods. Studies have demonstrated yield improvements of up to 50% when comparing microwave-assisted to conventional heating protocols. This enhancement is attributed to more efficient heat transfer and the ability to maintain optimal reaction temperatures throughout the reaction period.

Scalability considerations for microwave-assisted synthesis have been addressed through the development of larger-scale microwave reactors and continuous flow systems. While traditional batch microwave synthesis is limited by reactor size, continuous flow microwave systems enable scale-up while maintaining the benefits of microwave heating.

One-Pot Multicomponent Reactions

One-pot multicomponent reactions represent the pinnacle of synthetic efficiency in pyrrole chemistry, enabling the construction of complex structures from simple starting materials in a single operation. These reactions offer exceptional atom economy and minimize waste generation while providing access to structurally diverse pyrrole derivatives.

Four-component synthesis strategies have been developed for the preparation of highly functionalized pyrroles. These reactions typically involve aldehydes, amines, 1,3-dicarbonyl compounds, and nitromethane, proceeding through sequential condensation, cyclization, and oxidation steps. The reactions can be performed under various conditions, including aqueous media, solvent-free conditions, and microwave irradiation.

Catalyst optimization for multicomponent pyrrole synthesis has focused on developing systems that can promote multiple mechanistically distinct transformations in a single pot. Zinc chloride has been demonstrated as a multifunctional catalyst capable of catalyzing three different processes in the synthesis of substituted pyrroles and N-bridgehead pyrroles.

Yield optimization strategies in multicomponent reactions involve careful optimization of reactant stoichiometry, catalyst loading, temperature, and reaction time. The use of proline-catalyzed direct Mannich reaction-cyclization sequences followed by IBX-mediated oxidative aromatization has been shown to provide excellent yields in one-pot operations.

Industrial applicability of one-pot multicomponent reactions is enhanced by their operational simplicity and reduced downstream processing requirements. These methods eliminate the need for intermediate isolation and purification steps, significantly reducing both time and cost in large-scale manufacturing.

Regioselectivity in Synthesis

Factors Influencing Substitution Patterns

The regioselectivity of pyrrole synthesis is governed by a complex interplay of electronic, steric, and mechanistic factors that determine the final substitution pattern of the products. Understanding these factors is crucial for designing synthetic strategies that provide access to specific regioisomers with high selectivity.

Electronic effects play a dominant role in determining regioselectivity in pyrrole synthesis. Electron-donating substituents such as alkyl or alkoxy groups increase the electron density of the pyrrole ring, enhancing nucleophilicity and affecting the preferred sites for electrophilic attack. Conversely, electron-withdrawing groups decrease electron density and can direct substitution to alternative positions.

Steric hindrance significantly influences the accessibility of different positions on the pyrrole ring. Bulky substituents create steric barriers that can prevent approach of electrophiles or nucleophiles to adjacent positions, effectively controlling regioselectivity through steric exclusion. The balance between electronic activation and steric accessibility often determines the final outcome of substitution reactions.

Solvent effects can substantially impact regioselectivity by stabilizing different transition states and intermediates. Polar solvents tend to favor ionic mechanisms and can stabilize charged intermediates, while non-polar solvents favor radical or concerted mechanisms. The choice of solvent can thus be used to tune regioselectivity in pyrrole synthesis.

Temperature control enables selection between kinetic and thermodynamic products. Lower temperatures typically favor kinetically controlled products, while higher temperatures allow equilibration to thermodynamically more stable products. This principle can be exploited to access different regioisomers from the same starting materials.

Directing Effects of Substituents

Substituent directing effects represent one of the most powerful tools for controlling regioselectivity in pyrrole synthesis. These effects arise from electronic and coordinative interactions between substituents and the pyrrole ring system, enabling predictable control over substitution patterns.

Electron-withdrawing directing groups such as carbonyl, nitrile, and sulfonyl substituents strongly influence the regioselectivity of subsequent substitution reactions. These groups withdraw electron density from the pyrrole ring, deactivating adjacent positions toward electrophilic attack while activating more distant positions. The effect is particularly pronounced for groups in conjugation with the pyrrole π-system.

Coordinating directing groups can exert powerful control over regioselectivity through transient coordination to metal catalysts. Dative directing group effects have been demonstrated in titanium-catalyzed pyrrole synthesis, where Lewis basic groups can invert the normal regioselectivity of alkyne insertion reactions. The strength of the directing effect can be tuned by modifying the catalyst Lewis acidity, the directing group basicity, or the tether length connecting the directing group to the reaction center.

Stereoelectronic effects arise from orbital interactions between substituents and the pyrrole ring system. These effects can influence both the thermodynamics and kinetics of substitution reactions, leading to strong preferences for specific substitution patterns. Understanding these effects enables the design of substrates that inherently favor desired regioisomers.

Multiple directing groups can work in concert to achieve exceptional regioselectivity. The synthesis of 2,3,5-trisubstituted pyrroles with full control over the 3rd and 5th positions demonstrates the power of combining multiple directing effects. Careful design of substrates with complementary directing groups enables access to substitution patterns that would be difficult or impossible to achieve with single directing groups.

Scalability and Industrial Production Methods

Batch vs. Continuous Flow Processes

The choice between batch and continuous flow processes represents a critical decision in the scale-up of pyrrole synthesis for industrial production. Each approach offers distinct advantages and challenges that must be carefully evaluated based on production requirements, safety considerations, and economic factors.

Batch processing represents the traditional approach to chemical manufacturing and offers several advantages for pyrrole synthesis. Batch processes provide exceptional flexibility for accommodating different reaction conditions and substrate variations, making them particularly suitable for specialty chemical production and custom synthesis applications. The operational simplicity of batch processes enables easy implementation of existing laboratory-scale procedures with minimal modification.

Continuous flow processes have gained significant attention for pyrrole synthesis due to their potential for improved safety, consistent product quality, and enhanced scalability. Flow chemistry methods for pyrrole synthesis have been demonstrated with optimization in microreactors ranging from 0.13 to 7 μL, achieving yields of nearly 100%. Subsequently, these methods have been successfully scaled up using 9.6-mL internal volume glass microstructured flow reactors, leading to production rates of 55.8 g per hour.

Safety considerations often favor continuous flow processes for pyrrole synthesis, particularly when dealing with hazardous or exothermic reactions. The smaller reaction volumes in flow systems minimize the risks associated with runaway reactions or uncontrolled temperature excursions. This is particularly important for reactions involving reactive intermediates or toxic reagents such as chlorosulfonyl isocyanate.

Economic evaluation of batch versus flow processes must consider both capital and operating costs. While batch processes typically require lower initial capital investment, continuous flow processes often provide superior long-term economics through improved productivity, reduced waste generation, and lower labor costs. The economic crossover point depends on production volume, with higher volumes generally favoring continuous flow processes.

Yield Optimization Strategies

Yield optimization in industrial pyrrole synthesis requires a systematic approach that considers all aspects of the reaction system, from catalyst selection to reaction engineering. Modern optimization strategies employ both experimental and computational tools to identify optimal operating conditions and maximize product yield while minimizing by-product formation.

Design of experiments (DoE) methodologies enable systematic optimization of multiple reaction parameters simultaneously. These statistical approaches can identify optimal combinations of temperature, catalyst loading, reactant ratios, and reaction time while minimizing the number of experiments required. DoE has been successfully applied to optimize various pyrrole synthesis reactions, leading to significant improvements in yield and selectivity.

Catalyst optimization represents a critical component of yield enhancement strategies. The development of more active and selective catalysts can dramatically improve reaction outcomes. For example, the optimization of iron-catalyzed multicomponent pyrrole synthesis has led to yields up to 77% with excellent substrate tolerance. Similarly, the development of manganese-catalyzed solvent-free synthesis has achieved yields of 70-89% under mild conditions.

Process intensification through improved mixing, heat transfer, and mass transfer can significantly enhance yields in pyrrole synthesis. Microreactor technology enables precise control over these parameters, often leading to improved yields compared to conventional batch processes. The enhanced heat and mass transfer in microreactors is particularly beneficial for fast or highly exothermic reactions.